molecular formula C12H17NO5 B14187115 N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide CAS No. 923017-23-6

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide

Katalognummer: B14187115
CAS-Nummer: 923017-23-6
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: TYJUMVHESSHSCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide is a chemical compound with the molecular formula C12H17NO5 It is a benzamide derivative characterized by the presence of methoxy and methoxymethoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxybenzaldehyde and N-methylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 5-methoxy-2-hydroxybenzaldehyde and N-methylamine under acidic conditions.

    Methoxymethoxylation: The intermediate compound is then subjected to methoxymethoxylation using methoxymethyl chloride in the presence of a base, such as sodium hydride, to introduce the methoxymethoxy group.

    Final Product Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,5-dimethoxy-2-hydroxy-N-methylbenzamide: Lacks the methoxymethoxy group.

    N,5-dimethoxy-2-(methoxymethoxy)-N-ethylbenzamide: Contains an ethyl group instead of a methyl group.

Uniqueness

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide is unique due to the presence of both methoxy and methoxymethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

923017-23-6

Molekularformel

C12H17NO5

Molekulargewicht

255.27 g/mol

IUPAC-Name

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide

InChI

InChI=1S/C12H17NO5/c1-13(17-4)12(14)10-7-9(16-3)5-6-11(10)18-8-15-2/h5-7H,8H2,1-4H3

InChI-Schlüssel

TYJUMVHESSHSCI-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=C(C=CC(=C1)OC)OCOC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.